molecular formula C19H17FN4O2 B2480698 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-methylpyridin-2-yl)propanamide CAS No. 1203020-45-4

2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-methylpyridin-2-yl)propanamide

Cat. No. B2480698
CAS RN: 1203020-45-4
M. Wt: 352.369
InChI Key: ZTINFSXYNMFGNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of molecules that often exhibit significant biological activity, with structural elements suggesting potential for interaction with various biological targets. The presence of a fluorophenyl group, a pyridazinone core, and a pyridinyl moiety suggests a molecule designed for high specificity and potency in its interactions, likely targeting receptor sites or enzymes within biological systems.

Synthesis Analysis

The synthesis of similar compounds typically involves multi-step organic reactions, starting from basic building blocks like fluorophenyl derivatives, pyridazinones, and methylpyridines. For instance, compounds with related structures have been synthesized through reactions involving amino derivatives in the presence of coupling agents to form the desired amide linkage, suggesting a similar approach could be used for our target molecule (Kim et al., 2012).

properties

IUPAC Name

2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-(3-methylpyridin-2-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O2/c1-12-4-3-11-21-18(12)22-19(26)13(2)24-17(25)10-9-16(23-24)14-5-7-15(20)8-6-14/h3-11,13H,1-2H3,(H,21,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTINFSXYNMFGNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)C(C)N2C(=O)C=CC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.